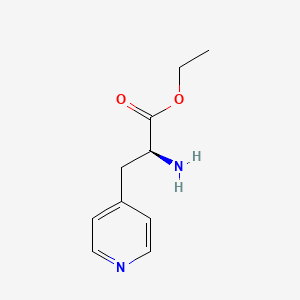

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Description

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (CAS: 103392-91-2) is a chiral α-amino acid ester characterized by a pyridin-4-yl substituent and an ethyl ester group. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The (2S)-configuration at the α-carbon confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLHBDYDTHKWNM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Pyridine vs. Piperidine Rings: The pyridin-4-yl group in the target compound provides aromaticity and planar geometry, whereas piperidine derivatives (e.g., ) adopt non-aromatic, chair/envelope conformations, affecting solubility and hydrogen-bonding capacity .

Physicochemical Properties

Notes:

- The pyridine ring in the target compound increases polarity compared to piperidine derivatives, improving aqueous solubility. However, the nitromethyl group in ’s compound likely reduces solubility due to steric and electronic effects .

- Ethyl 2-(piperidin-4-yl)acetate exhibits higher bioavailability (Score: 0.55 ) compared to the target compound, possibly due to reduced molecular weight and simpler structure.

Crystal Packing and Hydrogen Bonding

- (2S,4R)-ethyl nitromethyl-sulfanylidenepiperidine : Exhibits intramolecular C–H···O bonds and intermolecular C–H···O linkages, forming corrugated layers parallel to (001) .

Biological Activity

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, often referred to as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring, an amino group, and an ethyl ester functional group. Its structure allows for various interactions with biological macromolecules, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and π-π interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways. The compound has been studied for its role in:

- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : The compound can act as an agonist or antagonist at certain receptors, impacting physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Shows potential against various bacterial strains, indicating possible use in treating infections. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation in vitro and in vivo models. |

| Neuroprotective | Investigated for protective effects on neuronal cells, potentially useful in neurodegenerative diseases. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent. -

Antitumor Effects :

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 40 µM, suggesting moderate potency against tumor cells . -

Neuroprotective Properties :

Research involving neuronal cell cultures indicated that this compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives to understand its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl (2S)-2-amino-3-pyridin-3-ylpropanoate | Moderate antimicrobial activity | Structural variation affects reactivity. |

| Ethyl (2S)-2-amino-3-pyridin-5-ylpropanoate | Enhanced antitumor effects | Different position of the pyridine ring alters activity. |

| Ethyl (2S)-2-amino-3-pyridin-2-ylpropanoate | Lower neuroprotective effects compared to 4-position isomer | Positioning influences receptor binding affinity. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, and how can purity be optimized?

- Methodology : Use multi-step organic synthesis involving enantioselective coupling reactions. For example, chiral amino acid precursors can be esterified under anhydrous conditions with ethyl alcohol and catalytic acid (e.g., HCl gas). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity. Monitor reaction progress using TLC and confirm final structure via -NMR and LC-MS .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Crystallize the compound in a polar aprotic solvent (e.g., DMSO/water). Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Refine the structure using SHELXL (SHELX-2018/3 suite), applying anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···O) and π-interactions can be analyzed using Mercury or OLEX2 .

Q. What spectroscopic techniques are critical for verifying stereochemical purity?

- Methodology : Combine -NMR (e.g., coupling constants for vicinal protons) and chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Polarimetry ([α] values) and circular dichroism (CD) spectroscopy further validate enantiomeric excess. Cross-reference with SCXRD data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement parameters (e.g., high R-values) for this compound?

- Methodology : Re-examine data collection parameters (e.g., θ range, absorption correction via SADABS). For high R values (>0.05), check for twinning or disorder using PLATON. If thermal motion is anisotropic, apply restraints to ADP parameters. Validate hydrogen atom positions using difference Fourier maps and refine with riding models. Compare refinement outcomes across SHELXL, OLEX2, and CRYSTALS to identify systematic errors .

Q. What role do intermolecular interactions (e.g., hydrogen bonds, C–H···π) play in stabilizing the crystal lattice?

- Methodology : Analyze packing diagrams (e.g., via Mercury) to identify primary interactions. For this compound, N–H···O hydrogen bonds form zigzag chains along the [010] direction (R_2$$^2(8) motif). C–H···π interactions between pyridinyl rings and ethyl groups extend these into 2D networks. Quantify interaction energies using Hirshfeld surface analysis (CrystalExplorer) and compare with DFT calculations (B3LYP/6-311++G(d,p)) .

Q. How can computational chemistry validate experimental findings for this compound?

- Methodology : Perform conformational analysis using Gaussian 16 at the DFT level (M06-2X/cc-pVTZ). Compare optimized geometries with SCXRD bond lengths/angles. Calculate electrostatic potential maps to predict reactive sites (e.g., nucleophilic amino group). Simulate IR and NMR spectra (GIAO method) to cross-validate experimental data. Use molecular docking (AutoDock Vina) to explore potential biological interactions (e.g., with pyridinyl-binding enzymes) .

Q. What strategies mitigate challenges in enantioselective synthesis of derivatives?

- Methodology : Employ asymmetric catalysis (e.g., Evans oxazaborolidine for ketone reductions) or enzymatic resolution (lipases for ester hydrolysis). Monitor enantiomeric excess via chiral GC-MS. For derivatives with bulky substituents (e.g., trifluoromethyl groups), optimize solvent polarity (e.g., THF/DMF mixtures) to reduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.